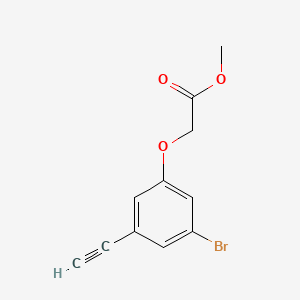

Methyl2-(3-bromo-5-ethynylphenoxy)acetate

Description

Contextualization of Bromoethynylphenols in Contemporary Synthetic Methodologies

Bromoethynylphenols are a class of compounds that have gained traction in organic synthesis due to the orthogonal reactivity of their functional groups. The presence of a bromine atom, a terminal alkyne, and a hydroxyl group on a benzene (B151609) ring provides a versatile platform for a variety of chemical transformations.

The bromine atom serves as a handle for numerous cross-coupling reactions, including the Suzuki, Stille, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, alkyl, and amino groups. The terminal ethynyl (B1212043) group is particularly valuable for its participation in Sonogashira coupling reactions, which form carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in the construction of conjugated systems and complex molecular frameworks. Furthermore, the phenolic hydroxyl group can be readily derivatized, for instance, through etherification or esterification, to introduce additional molecular diversity.

The strategic placement of these groups, as in the 3-bromo-5-ethynylphenol (B6235290) precursor, allows for selective and sequential reactions, making these compounds powerful building blocks in multi-step syntheses.

The Methyl 2-(3-bromo-5-ethynylphenoxy)acetate Scaffold: A Strategic Overview

The structure of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is characterized by a central phenoxyacetate (B1228835) core, substituted with a bromine atom and an ethynyl group at the meta positions. This arrangement is key to its strategic value in synthesis.

Interactive Data Table: Key Structural Features

| Feature | Description | Potential Reactivity |

| Aryl Bromide | A bromine atom attached to the benzene ring. | Site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |

| Terminal Alkyne | An ethynyl group (-C≡CH) on the benzene ring. | Can undergo Sonogashira coupling, click chemistry, and other alkyne-specific transformations. |

| Phenoxyacetate Moiety | A methyl acetate (B1210297) group linked via an ether bond to the phenol (B47542). | The ester can be hydrolyzed to a carboxylic acid, providing a point for further functionalization. |

The synthesis of this scaffold would logically proceed via a two-step sequence. The first step would involve the preparation of the key intermediate, 3-bromo-5-ethynylphenol. While specific literature on the synthesis of this precursor is not abundant, analogous structures are often prepared through a series of aromatic substitutions and functional group interconversions. The second step would be the O-alkylation of the phenolic hydroxyl group with methyl bromoacetate (B1195939) in the presence of a suitable base. This is a standard and high-yielding method for the formation of phenoxyacetates.

Research Trajectories and Academic Significance of the Compound

The academic significance of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate lies in its potential as a versatile intermediate for the synthesis of more complex molecules with interesting properties. The presence of multiple, orthogonally reactive functional groups allows for a variety of research trajectories.

Detailed Research Findings and Potential Applications:

Medicinal Chemistry: The phenoxyacetate scaffold is a known pharmacophore. The ability to functionalize both the bromo and ethynyl positions allows for the creation of libraries of compounds for screening against various biological targets. For instance, the ethynyl group can be used to link the molecule to other pharmacophores or to introduce rigidity, which can be beneficial for binding to protein targets.

Materials Science: The rigid, linear nature of the ethynyl group makes it an attractive component for the construction of novel organic materials. Sonogashira coupling of the bromo and/or ethynyl groups could be employed to synthesize conjugated polymers and oligomers with potential applications in electronics and photonics.

Complex Molecule Synthesis: As a trifunctional building block, this compound can be used in the convergent synthesis of complex natural products and other challenging target molecules. The sequential and selective reaction of the different functional groups allows for the controlled and efficient assembly of intricate molecular architectures.

While specific studies focusing solely on Methyl 2-(3-bromo-5-ethynylphenoxy)acetate are not widely reported in the current literature, the principles of its design and the reactivity of its constituent parts are well-established in the field of organic chemistry. Its value lies in the combination of these features, offering a promising platform for future research and discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9BrO3 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

methyl 2-(3-bromo-5-ethynylphenoxy)acetate |

InChI |

InChI=1S/C11H9BrO3/c1-3-8-4-9(12)6-10(5-8)15-7-11(13)14-2/h1,4-6H,7H2,2H3 |

InChI Key |

MNVJIAWXWBWDQO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=CC(=CC(=C1)C#C)Br |

Origin of Product |

United States |

Synthetic Pathways and Advanced Methodologies for Methyl 2 3 Bromo 5 Ethynylphenoxy Acetate

Regioselective Phenoxyacetate (B1228835) Etherification Strategies

The formation of the phenoxyacetate group is a critical step in the synthesis of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate. The most prevalent and effective method for this transformation is the Williamson ether synthesis, an S\textsubscript{N}2 reaction between a phenoxide ion and an alkyl halide.

The general mechanism involves the deprotonation of a phenol (B47542) precursor, in this case, 3-bromo-5-ethynylphenol (B6235290), to form a highly nucleophilic phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then attacks the electrophilic carbon of methyl bromoacetate (B1195939), displacing the bromide leaving group to form the desired ether linkage.

The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The reaction is often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724), or acetone, which can solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to react. wikipedia.org

Table 1: Common Reagents and Conditions for Williamson Ether Synthesis

| Base | Solvent | Typical Temperature (°C) | Notes |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Aqueous or Biphasic | 50-100 | Often used with phase-transfer catalysts. |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Reflux | A milder base, suitable for sensitive substrates. |

| Sodium Hydride (NaH) | THF, DMF | 0 to RT | A strong, non-nucleophilic base; requires anhydrous conditions. |

| Cesium Carbonate (Cs₂CO₃) | Acetonitrile | Room Temperature | Highly effective, often leading to higher yields. |

Phase-transfer catalysis (PTC) offers a significant improvement for this reaction, particularly on an industrial scale. Catalysts like tetrabutylammonium bromide can be employed in a biphasic system (e.g., aqueous NaOH and an organic solvent), which facilitates the transfer of the phenoxide ion into the organic phase to react with the alkyl halide. This method avoids the need for strictly anhydrous conditions and can lead to milder reaction conditions and improved yields. acs.orgacs.org

Bromination and Ethynylation Methodologies in Substituted Aromatic Systems: Precursor Synthesis

The synthesis of the key precursor, 3-bromo-5-ethynylphenol, requires the regioselective introduction of both a bromine atom and an ethynyl (B1212043) group onto a phenolic ring. The order and method of these introductions are critical for the success of the synthesis.

Bromination: Electrophilic aromatic substitution is the primary method for introducing a bromine atom onto the phenol ring. The hydroxyl group of phenol is a strongly activating, ortho, para-directing group. Therefore, direct bromination of phenol typically yields a mixture of ortho- and para-bromophenol, and under harsh conditions, can lead to the formation of 2,4,6-tribromophenol.

To achieve the desired meta-substitution pattern, the directing effects of the substituents must be carefully managed. A plausible strategy involves starting with a molecule that already has substituents in a meta relationship or introducing a meta-directing group that can later be converted to a hydroxyl group. Alternatively, specific brominating agents and conditions can be employed to enhance regioselectivity. For instance, the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst can offer improved control over the position of bromination. The choice of solvent can also influence the product distribution, with non-polar solvents sometimes favoring monobromination over polybromination.

Ethynylation: The introduction of the ethynyl group is most commonly achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of 3-bromo-5-ethynylphenol, a plausible precursor would be 3,5-dibromophenol.

The Sonogashira coupling involves a palladium(0) catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine like triethylamine or diisopropylamine. One of the bromine atoms on the 3,5-dibromophenol can be selectively coupled with a terminal alkyne. To install an unsubstituted ethynyl group, a protected acetylene, such as trimethylsilylacetylene (TMSA), is often used. The trimethylsilyl group acts as a protecting group and can be easily removed under mild basic conditions (e.g., with potassium carbonate in methanol) after the coupling reaction to reveal the terminal alkyne.

The general reaction scheme is as follows:

Sonogashira Coupling: 3,5-dibromophenol reacts with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base.

Deprotection: The resulting 3-bromo-5-((trimethylsilyl)ethynyl)phenol is then treated with a base to remove the TMS group, yielding 3-bromo-5-ethynylphenol.

Table 2: Key Components of the Sonogashira Coupling Reaction

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling reaction. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. |

| Base | Triethylamine, Diisopropylamine | Neutralizes the hydrogen halide byproduct and acts as a solvent. |

| Alkyne | Trimethylsilylacetylene (TMSA) | Provides the ethynyl group (with a removable protecting group). |

| Solvent | THF, DMF, Toluene | Solubilizes the reactants. |

Multi-step Synthetic Sequences Towards the Target Compound

A plausible and convergent synthetic route can be envisioned starting from a commercially available precursor like 3,5-dibromophenol. This approach allows for the sequential and selective functionalization of the aromatic ring.

Proposed Synthetic Pathway:

Selective Ethynylation: The first step would involve a regioselective Sonogashira coupling of 3,5-dibromophenol with a protected alkyne, such as trimethylsilylacetylene. The reaction conditions can be tuned to favor mono-alkynylation, yielding 3-bromo-5-((trimethylsilyl)ethynyl)phenol. The phenolic hydroxyl group is acidic and may require protection, for example, as a silyl ether (e.g., TBDMS ether), before the coupling reaction to prevent interference with the base used in the Sonogashira coupling.

Etherification: The next step would be the Williamson ether synthesis. The phenolic hydroxyl group of the mono-alkynylated intermediate is deprotonated with a suitable base (e.g., K₂CO₃ or NaH) and then reacted with methyl bromoacetate to form the corresponding methyl 2-(3-bromo-5-((trimethylsilyl)ethynyl)phenoxy)acetate.

Deprotection: The final step would be the removal of the silyl protecting group from the alkyne. This is typically achieved under mild basic conditions, such as treatment with potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF), to afford the target compound, Methyl 2-(3-bromo-5-ethynylphenoxy)acetate.

Alternative Sequence:

An alternative sequence could involve performing the Williamson ether synthesis on the 3,5-dibromophenol first to produce methyl 2-(3,5-dibromophenoxy)acetate. This would be followed by a selective Sonogashira coupling with trimethylsilylacetylene and subsequent deprotection. The choice between these sequences would depend on the relative reactivity of the starting materials and intermediates, and the potential for side reactions in each step. For instance, the electron-withdrawing nature of the phenoxyacetate group might influence the reactivity of the aryl bromides in the Sonogashira coupling step.

Optimization of Reaction Conditions and Yield Enhancement in Compound Synthesis

Williamson Ether Synthesis Optimization:

Base and Solvent: The choice of base and solvent system is critical. While traditional methods use strong bases like sodium hydride in anhydrous solvents like DMF or THF, milder conditions using potassium or cesium carbonate in acetone or acetonitrile can also be highly effective and are often easier to handle. wikipedia.org

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium salts, can significantly improve reaction rates and yields, especially on a larger scale. acs.orgacs.org This method allows the use of aqueous bases and avoids the need for strictly anhydrous conditions.

Temperature and Reaction Time: Typical reaction temperatures range from room temperature to the reflux temperature of the solvent. wikipedia.org Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can determine the optimal reaction time and prevent the formation of byproducts.

Microwave Assistance: Microwave irradiation has been shown to dramatically reduce reaction times for the Williamson ether synthesis, often from hours to minutes, and can lead to improved yields. benthamscience.com

Sonogashira Coupling Optimization:

Catalyst System: The choice of palladium source and ligand is crucial. While traditional catalysts like Pd(PPh₃)₄ are effective, more modern catalyst systems involving bulky, electron-rich phosphine (B1218219) ligands can improve the coupling of less reactive aryl bromides and allow for lower catalyst loadings. libretexts.org

Copper-Free Conditions: While the copper(I) co-catalyst is standard, it can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols have been developed to circumvent this issue.

Base and Temperature: The choice of base (e.g., triethylamine, diisopropylethylamine, or inorganic bases like K₂CO₃) and reaction temperature can significantly impact the reaction rate and yield. Optimization of these parameters is often necessary for specific substrates.

Solvent: Solvents such as DMF, THF, and toluene are commonly used. The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

Table 3: Parameters for Optimization in Key Synthetic Steps

| Reaction | Parameter | Options and Considerations |

|---|---|---|

| Williamson Ether Synthesis | Base | NaH, K₂CO₃, Cs₂CO₃, NaOH (with PTC) |

| Solvent | DMF, THF, Acetonitrile, Acetone, Biphasic (with PTC) | |

| Additives | Phase-Transfer Catalysts (e.g., TBAB), Iodide salts (catalytic) | |

| Energy Source | Conventional heating, Microwave irradiation | |

| Sonogashira Coupling | Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with ligands |

| Ligand | PPh₃, bulky electron-rich phosphines, N-heterocyclic carbenes (NHCs) | |

| Co-catalyst | CuI (standard), or copper-free conditions | |

| Base | Et₃N, i-Pr₂NEt, K₂CO₃, Cs₂CO₃ | |

| Solvent | DMF, THF, Toluene, Amines (as solvent and base) |

Advanced Reactivity and Mechanistic Investigations of Methyl 2 3 Bromo 5 Ethynylphenoxy Acetate

Bromine Functional Group Transformations: Cross-Coupling Reactions

Heck and Stille Coupling Applications for C-C Bond Formation

The structure of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate features two key functional groups amenable to palladium-catalyzed cross-coupling reactions for carbon-carbon bond formation: an aryl bromide and a terminal alkyne.

Heck Coupling: The Heck reaction typically involves the coupling of an aryl halide with an alkene. mdpi.commdpi.comorganic-chemistry.org Theoretically, the aryl bromide moiety of the title compound could be coupled with various alkenes. A hypothetical reaction is presented in the table below. The reaction would likely require a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand under basic conditions. mdpi.com The presence of the ethynyl (B1212043) group and the ester could influence catalyst activity and side reactions.

| Reactant 1 | Reactant 2 (Alkene) | Catalyst System (Example) | Potential Product |

| Methyl 2-(3-bromo-5-ethynylphenoxy)acetate | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Methyl 2-(3-ethynyl-5-styrylphenoxy)acetate |

Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. The aryl bromide of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate would be the reactive site for this transformation. This reaction is valued for its tolerance of a wide variety of functional groups.

| Reactant 1 | Reactant 2 (Organostannane) | Catalyst (Example) | Potential Product |

| Methyl 2-(3-bromo-5-ethynylphenoxy)acetate | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Methyl 2-(3-ethynyl-5-vinylphenoxy)acetate |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. The aryl bromide of the title compound would be the electrophilic partner in this reaction. This would allow for the introduction of primary or secondary amines at this position.

| Reactant 1 | Reactant 2 (Amine) | Catalyst System (Example) | Potential Product |

| Methyl 2-(3-bromo-5-ethynylphenoxy)acetate | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | Methyl 2-(3-ethynyl-5-morpholinophenoxy)acetate |

| Methyl 2-(3-bromo-5-ethynylphenoxy)acetate | Aniline | Pd(OAc)₂, RuPhos, LiHMDS | Methyl 2-(3-ethynyl-5-(phenylamino)phenoxy)acetate |

Ester Group Transformations: Transesterification, Hydrolysis, and Amidation under Controlled Conditions

The methyl ester group in Methyl 2-(3-bromo-5-ethynylphenoxy)acetate can undergo various nucleophilic acyl substitution reactions.

Transesterification: This process involves converting one ester into another by reaction with an alcohol. For instance, reacting the methyl ester with a higher boiling point alcohol like butanol in the presence of an acid or base catalyst would yield the butyl ester.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid. lumenlearning.comchemguide.co.uklibretexts.orglibretexts.org This reaction is typically catalyzed by an acid or a base. libretexts.org Basic hydrolysis, or saponification, is irreversible and yields the carboxylate salt. libretexts.org

Acid-Catalyzed Hydrolysis: Methyl 2-(3-bromo-5-ethynylphenoxy)acetate + H₂O (H⁺ catalyst) ⇌ 2-(3-bromo-5-ethynylphenoxy)acetic acid + Methanol

Base-Catalyzed Hydrolysis: Methyl 2-(3-bromo-5-ethynylphenoxy)acetate + NaOH → Sodium 2-(3-bromo-5-ethynylphenoxy)acetate + Methanol

Amidation: Direct reaction of the ester with an amine can form an amide. This reaction is often slower than hydrolysis and may require elevated temperatures or specific catalysts to proceed efficiently. scispace.comrsc.orgepfl.ch

| Reactant 1 | Reactant 2 (Amine) | Conditions | Potential Product |

| Methyl 2-(3-bromo-5-ethynylphenoxy)acetate | Diethylamine | Heat | 2-(3-bromo-5-ethynylphenoxy)-N,N-diethylacetamide |

Tandem and Cascade Reactions Involving Multiple Functional Groups

The presence of three distinct functional groups (aryl bromide, alkyne, ester) provides the potential for tandem or cascade reactions, where multiple bonds are formed in a single operation. For example, a reaction could be envisioned that involves an initial coupling at the bromide or alkyne, followed by an intramolecular cyclization involving the ester side chain. A Sonogashira coupling followed by a cyclization is a common tandem sequence for related structures. However, no specific examples involving the title compound have been documented. rsc.orgacs.org

Mechanistic Elucidation of Key Transformations and Intermediate Characterization

Without experimental studies on Methyl 2-(3-bromo-5-ethynylphenoxy)acetate, any mechanistic discussion remains speculative. The mechanisms for the reactions discussed above are well-established for general substrates. For instance, palladium-catalyzed cross-coupling reactions like the Heck, Stille, and Buchwald-Hartwig aminations proceed through a catalytic cycle involving oxidative addition, transmetalation (for Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. Ester transformations proceed via nucleophilic acyl substitution mechanisms. Characterizing the specific intermediates for the title compound would require dedicated spectroscopic and kinetic studies, which are not currently available in the literature.

Computational and Theoretical Studies on Methyl 2 3 Bromo 5 Ethynylphenoxy Acetate and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of molecules. For Methyl 2-(3-bromo-5-ethynylphenoxy)acetate, these studies typically commence with geometry optimization, where the molecule's most stable three-dimensional arrangement is determined by finding the minimum energy state. Methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are commonly used to achieve a balance between computational cost and accuracy for organic molecules. orientjchem.org

Once the optimized geometry is obtained, the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. hakon-art.comrasayanjournal.co.in These descriptors, derived from conceptual DFT, help in predicting how the molecule will interact in a chemical reaction. researchgate.net

Ionization Potential (I) : The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ) : The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η) : The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω) : A measure of the energy stabilization when the molecule accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These parameters for Methyl 2-(3-bromo-5-ethynylphenoxy)acetate allow for a quantitative assessment of its stability and potential reactivity.

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.95 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.21 |

| HOMO-LUMO Energy Gap | ΔE | 7.74 |

| Ionization Potential | I | 8.95 |

| Electron Affinity | A | 1.21 |

| Electronegativity | χ | 5.08 |

| Chemical Hardness | η | 3.87 |

| Chemical Softness | S | 0.26 |

| Electrophilicity Index | ω | 3.33 |

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants to products. researchgate.net This involves locating and characterizing the stationary points: minima corresponding to reactants, intermediates, and products, and first-order saddle points corresponding to transition states (TS).

For a molecule like Methyl 2-(3-bromo-5-ethynylphenoxy)acetate, DFT can be used to model various potential reactions, such as nucleophilic substitution at the ester carbonyl group or electrophilic addition to the ethynyl (B1212043) triple bond. By calculating the Gibbs free energy of each species along a proposed reaction pathway, the energetic feasibility of the reaction can be determined.

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

|---|---|---|

| Reactants | Methyl 2-(3-bromo-5-ethynylphenoxy)acetate + Nucleophile | 0.0 |

| TS1 | First Transition State | +18.5 |

| Intermediate | Reaction Intermediate | -5.2 |

| TS2 | Second Transition State | +12.3 |

| Products | Final Products | -15.8 |

Molecular Modeling and Conformational Analysis

Computational methods are ideal for exploring the conformational landscape. A common technique is to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of systematic rotations (e.g., in 10° or 15° increments) around key dihedral angles. For the target molecule, the crucial rotatable bonds include the C(aryl)-O bond, the O-CH₂ bond, and the CH₂-C=O bond. The minima on the resulting PES correspond to stable conformers. The geometries of these minima are then fully optimized to determine their precise structures and relative energies. Understanding the preferred conformation is essential, as it dictates the molecule's shape, dipole moment, and how it interacts with other molecules or biological targets. chemrxiv.org

| Conformer | Dihedral Angle τ(C-O-C-C) | Dihedral Angle τ(O-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | ~180° (anti) | ~0° (syn) | 0.00 (Global Minimum) |

| B | ~75° (gauche) | ~180° (anti) | 1.25 |

| C | ~180° (anti) | ~180° (anti) | 2.10 |

| D | ~75° (gauche) | ~0° (syn) | 1.60 |

Structure-Reactivity Relationships from a Computational Perspective

Computational studies are instrumental in establishing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its reactivity or biological activity. nih.govacs.org By analyzing the electronic properties of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate, one can predict its reactive sites and understand the influence of its specific substituents.

A key tool for this is the Molecular Electrostatic Potential (MEP) map. The MEP plots the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative potential. Red-colored regions (negative potential) are electron-rich and susceptible to electrophilic attack, while blue-colored regions (positive potential) are electron-poor and prone to nucleophilic attack. For the target molecule, the MEP would likely show negative potential around the carbonyl oxygen and the ethynyl group's π-system, and positive potential near the hydrogens.

Furthermore, by computationally modeling derivatives—for example, by replacing the bromine atom with other halogens or the ethynyl group with other functionalities—a systematic SAR study can be performed. This allows researchers to probe how changes in steric and electronic properties affect the molecule's reactivity descriptors and interaction with other species, guiding the design of new compounds with desired properties. mdpi.com

| Region/Atom | Predicted Reactivity | Rationale |

|---|---|---|

| Carbonyl Oxygen | Site for electrophilic attack / H-bond acceptor | High negative electrostatic potential; lone pair electrons |

| Ethynyl Group (π-system) | Site for electrophilic addition | Electron-rich π-cloud |

| Carbonyl Carbon | Site for nucleophilic attack | Positive partial charge due to adjacent oxygens |

| Aromatic Ring | Susceptible to electrophilic substitution | π-electron system, reactivity influenced by substituents |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Modes)

Theoretical calculations can accurately predict various spectroscopic parameters, which serves as a powerful method for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory. nih.gov Calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. Comparing the predicted chemical shifts with experimental data can confirm the proposed structure and help assign complex spectra.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies and corresponding IR intensities of a molecule. researchgate.net These calculations provide a theoretical IR spectrum that can be compared with experimental results. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. orientjchem.org This allows for a reliable assignment of the principal vibrational modes, such as C=O stretching, C-Br stretching, and the characteristic C≡C and ≡C-H stretches of the ethynyl group.

| Atom | Predicted δ (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| -OCH3 (1H) | 3.78 | 3.7 - 3.9 |

| -OCH2- (1H) | 4.75 | 4.6 - 4.8 |

| Aromatic-H (1H) | 7.1-7.4 | 7.0 - 7.5 |

| Ethynyl-H (1H) | 3.15 | 3.0 - 3.3 |

| -OCH3 (13C) | 52.8 | 51 - 53 |

| -OCH2- (13C) | 65.9 | 65 - 68 |

| C=O (13C) | 169.2 | 168 - 172 |

| Aromatic-C (13C) | 115-158 | 110 - 160 |

| Ethynyl-C (13C) | 78.5, 81.0 | 75 - 85 |

| Vibrational Mode | Predicted Scaled Wavenumber (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|

| ≡C-H stretch | 3305 | 3310 - 3290 |

| Aromatic C-H stretch | 3080 | 3100 - 3050 |

| Aliphatic C-H stretch | 2960 | 2990 - 2940 |

| C≡C stretch | 2115 | 2140 - 2100 |

| C=O stretch (ester) | 1765 | 1770 - 1750 |

| Aromatic C=C stretch | 1580 | 1600 - 1570 |

| C-O stretch (aryl-ether) | 1245 | 1270 - 1230 |

| C-O stretch (ester) | 1150 | 1180 - 1140 |

| C-Br stretch | 670 | 690 - 550 |

Applications As a Versatile Synthetic Building Block in Complex Molecule Synthesis

Construction of Polyfunctionalized Aromatic and Heterocyclic Scaffolds

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate serves as a highly valuable precursor for the synthesis of complex aromatic and heterocyclic systems due to its distinct and reactive functional groups. The ethynyl (B1212043) group is particularly amenable to a variety of coupling reactions, including the Sonogashira, Glaser, and other metal-catalyzed cross-coupling reactions. These methodologies allow for the introduction of diverse substituents, leading to the formation of extended π-conjugated systems.

Furthermore, the bromo substituent provides a handle for additional functionalization through reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. The strategic combination of these reactions on the phenoxy ring enables the regioselective construction of polysubstituted aromatic compounds that would be challenging to access through other synthetic routes.

The acetate (B1210297) moiety can be hydrolyzed to the corresponding carboxylic acid, which can then participate in a range of transformations, including amidation and esterification, to introduce further diversity. This trifunctional nature of the molecule allows for a modular and convergent approach to the synthesis of complex scaffolds.

Role in the Synthesis of Advanced Organic Intermediates

The unique structural features of methyl 2-(3-bromo-5-ethynylphenoxy)acetate make it an important intermediate in multi-step syntheses of advanced organic molecules. The presence of orthogonal reactive sites—the ethynyl, bromo, and methyl acetate groups—allows for sequential and selective transformations. For instance, the ethynyl group can undergo reactions such as cycloadditions, including the Huisgen 1,3-dipolar cycloaddition to form triazoles, or be transformed into other functional groups like ketones or aldehydes through hydration.

The bromo group's ability to participate in a wide array of cross-coupling reactions is pivotal for building molecular complexity. This allows for the introduction of aryl, heteroaryl, alkyl, and other fragments, thereby generating a diverse library of advanced intermediates from a single starting material. The ester group can be carried through several synthetic steps and then modified at a later stage to finalize the target molecule or to attach it to a solid support for library synthesis.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies

In the field of medicinal chemistry, the systematic modification of a lead compound is crucial for optimizing its biological activity. Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is an ideal scaffold for the design and synthesis of derivatives for structure-activity relationship (SAR) studies. The independent reactivity of its three key functional groups allows for the systematic and independent variation of different parts of the molecule.

For example, a library of analogs can be synthesized by keeping the bromo and acetate groups constant while varying the substituent on the ethynyl group through Sonogashira coupling with a range of aryl or alkyl halides. Similarly, the bromo position can be diversified using a variety of boronic acids in Suzuki couplings, while the ethynyl and acetate moieties remain unchanged. Finally, the ester can be converted to a series of amides or other esters to probe the importance of this region of the molecule for biological interactions. This systematic approach facilitates a comprehensive exploration of the chemical space around the core scaffold, providing valuable insights into the structural requirements for a desired biological effect.

Application in Divergent Synthetic Strategies for Molecular Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a large number of structurally diverse molecules from a common intermediate. Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is well-suited for this approach. Starting from this central building block, different reaction pathways can be pursued by selectively addressing each of the functional groups.

One divergent strategy could involve an initial reaction at the ethynyl group, for example, a Sonogashira coupling, followed by the diversification of the resulting products at the bromo position using a set of different coupling partners. A second-generation library could then be created by modifying the ester functionality. This divergent approach allows for the efficient production of a large and diverse molecular library from a single, readily accessible starting material, which is highly valuable in drug discovery and materials science.

Integration into Supramolecular Chemistry Architectures

The rigid phenoxy scaffold combined with the linear ethynyl group makes methyl 2-(3-bromo-5-ethynylphenoxy)acetate an interesting component for the construction of supramolecular architectures. The ethynyl group can participate in the formation of metal-organic frameworks (MOFs) or coordination polymers by coordinating to metal centers. The aromatic ring can engage in π-stacking interactions, which are crucial for the self-assembly of larger supramolecular structures.

Furthermore, the bromo and acetate functionalities can be modified to introduce specific recognition motifs, such as hydrogen bonding donors and acceptors, or charged groups, to direct the self-assembly process. For instance, conversion of the ester to a carboxylic acid and the bromo group to a pyridine (B92270) moiety could create a molecule capable of forming well-defined hydrogen-bonded networks or coordinating to metal ions in a specific geometry. The ability to precisely control the placement of these functional groups allows for the rational design of complex supramolecular systems with tailored properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. For Methyl 2-(3-bromo-5-ethynylphenoxy)acetate (molecular formula: C₁₁H₉BrO₃), HRMS would provide a highly precise mass measurement, typically to within 5 ppm of the theoretical value.

A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule. acs.orgnih.gov HRMS analysis can distinguish these isotopic peaks and confirm that their measured masses correspond to the correct elemental formulas. nih.govresearchgate.net

The expected HRMS data would be used to confirm the molecular formula, distinguishing it from any other formula that might have a similar nominal mass.

| Ion Type | Isotopic Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₁₁H₉⁷⁹BrO₃ | 267.9735 |

| [M+2]⁺ | C₁₁H₉⁸¹BrO₃ | 269.9715 |

| [M+H]⁺ | C₁₁H₁₀⁷⁹BrO₃ | 268.9813 |

| [M+H+2]⁺ | C₁₁H₁₀⁸¹BrO₃ | 270.9793 |

| [M+Na]⁺ | C₁₁H₉⁷⁹BrNaO₃ | 290.9632 |

| [M+Na+2]⁺ | C₁₁H₉⁸¹BrNaO₃ | 292.9612 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. weebly.comresearchgate.net A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be used to assemble the molecular structure of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate piece by piece.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Based on the structure, the following signals are predicted:

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0–7.5 ppm), each integrating to one proton. Their splitting pattern would appear as multiplets or triplets with small meta-coupling constants (J ≈ 2–3 Hz), confirming their 1,3,5-trisubstituted arrangement.

Methylene (B1212753) Protons (-OCH₂-): A singlet at approximately δ 4.7 ppm, integrating to two protons.

Methyl Protons (-OCH₃): A sharp singlet around δ 3.8 ppm, integrating to three protons.

Alkynyl Proton (≡C-H): A singlet at approximately δ 3.1 ppm, integrating to one proton. libretexts.org

¹³C NMR: The carbon NMR spectrum would show 11 distinct signals, corresponding to each unique carbon atom in the structure. The predicted chemical shifts are:

Carbonyl Carbon: A signal in the downfield region, around δ 169 ppm.

Aromatic Carbons: Six signals between δ 115–160 ppm. The carbon attached to the ether oxygen (C-O) would be the most downfield (~δ 158 ppm), while the carbons bearing the bromine (C-Br) and ethynyl (B1212043) groups would also be clearly identifiable.

Alkynyl Carbons: Two signals for the C≡C bond, expected around δ 82 ppm (for the carbon attached to the ring) and δ 78 ppm (for the terminal carbon).

Methylene Carbon (-OCH₂-): A signal around δ 65 ppm.

Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

2D NMR: Two-dimensional NMR experiments are crucial for confirming the assignment of signals and establishing the connectivity of the molecular framework. libretexts.orgosti.gov

COSY (Correlation Spectroscopy): Would confirm the coupling between adjacent protons, although in this specific molecule with many singlet signals, its primary use would be to confirm the absence of proton-proton coupling for the isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between each proton and the carbon atom it is attached to (e.g., linking the ¹H signal at δ 4.7 ppm to the ¹³C signal at δ 65 ppm).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.4 | t (J ≈ 1.5 Hz) | 1H | Ar-H |

| ~7.2 | t (J ≈ 1.5 Hz) | 1H | Ar-H |

| ~7.1 | t (J ≈ 1.5 Hz) | 1H | Ar-H |

| ~4.7 | s | 2H | -OCH₂- |

| ~3.8 | s | 3H | -OCH₃ |

| ~3.1 | s | 1H | ≡C-H |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~169 | C=O |

| ~158 | Ar-C-O |

| ~128 | Ar-C-H |

| ~125 | Ar-C-H |

| ~124 | Ar-C-C≡CH |

| ~123 | Ar-C-Br |

| ~118 | Ar-C-H |

| ~82 | Ar-C≡C-H |

| ~78 | Ar-C≡C-H |

| ~65 | -OCH₂- |

| ~52 | -OCH₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

The IR spectrum of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is expected to show several characteristic absorption bands:

A sharp, strong peak around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. libretexts.org

Absorptions between 3100-3000 cm⁻¹ for the aromatic C-H stretches .

Absorptions between 2950-2850 cm⁻¹ for the aliphatic C-H stretches of the methyl and methylene groups.

A weak but sharp peak around 2120 cm⁻¹ for the C≡C triple bond stretch . libretexts.org

A very strong, prominent peak in the range of 1760-1740 cm⁻¹ due to the C=O stretch of the ester group.

Several peaks between 1600-1450 cm⁻¹ corresponding to the C=C stretches within the aromatic ring.

Strong bands in the fingerprint region, particularly between 1250-1050 cm⁻¹ , for the C-O stretches of the ether and ester groups.

A band in the low-frequency region, typically 600-500 cm⁻¹ , for the C-Br stretch .

Raman spectroscopy would be particularly useful for observing the C≡C triple bond stretch. While this vibration is often weak in the IR spectrum, it typically gives a strong signal in the Raman spectrum, especially when conjugated with an aromatic ring. nih.govacs.orgresearchgate.netresearchgate.net

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Strong, Sharp (IR) |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium |

| ~2120 | C≡C Stretch | Alkyne | Weak (IR), Strong (Raman) |

| 1760-1740 | C=O Stretch | Ester | Very Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1250-1050 | C-O Stretch | Ether & Ester | Strong |

| 600-500 | C-Br Stretch | Bromoalkane | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. excillum.comuq.edu.au This technique is capable of determining exact bond lengths, bond angles, and torsion angles, thereby confirming the molecular connectivity established by NMR. rigaku.com

To perform this analysis, a high-quality single crystal of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate would need to be grown. nih.gov The resulting crystal structure would reveal:

The planarity of the benzene (B151609) ring.

The precise conformation of the methyl acetate (B1210297) side chain relative to the phenoxy group.

The packing of molecules within the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or π-stacking.

While the molecule is not chiral, X-ray crystallography is the gold standard for determining absolute stereochemistry in chiral compounds. nih.gov For this molecule, the technique would serve as the ultimate confirmation of its constitution.

| Parameter | Description |

|---|---|

| Molecular Connectivity | Confirms the bonding arrangement of all atoms. |

| Bond Lengths | Provides precise distances between bonded atoms (in Ångströms). |

| Bond Angles | Provides precise angles between three connected atoms (in degrees). |

| Torsion Angles | Defines the conformation of the molecule (e.g., the twist of the side chain). |

| Crystal Packing | Shows how individual molecules are arranged in the solid state. |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC, Preparative Chromatography)

Chromatographic techniques are essential for both the purification of the target compound and the assessment of its final purity. resolvemass.cachemass.si

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of non-volatile organic compounds. americanpharmaceuticalreview.comemerypharma.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be developed. A pure sample of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate would ideally show a single, sharp peak when monitored by a UV detector (which would be sensitive due to the aromatic ring). Purity would be reported as a percentage based on the relative area of the main peak.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. omicsonline.org A GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be employed. Similar to HPLC, a pure sample would yield a single major peak. GC is particularly effective for detecting volatile impurities, such as residual solvents from the synthesis. emerypharma.com

Preparative Chromatography: During its synthesis, the crude product would be purified using preparative chromatography. interchim.comrssl.com This could involve flash column chromatography on silica (B1680970) gel, eluting with a solvent system like hexane/ethyl acetate. acs.orged.gov For very high purity requirements, preparative HPLC could be used, which operates on the same principles as analytical HPLC but with larger columns and higher flow rates to isolate milligram-to-gram quantities of the pure compound. labcompare.com

| Technique | Primary Purpose | Typical Setup |

|---|---|---|

| Flash Column Chromatography | Bulk purification after synthesis | Silica gel column, solvent gradient (e.g., Hexane/Ethyl Acetate) |

| Preparative HPLC | High-purity isolation | Large-diameter C18 column, high flow rate, fraction collection |

| Analytical HPLC | Purity assessment (%) | Analytical C18 column, UV detector |

| Analytical GC | Purity assessment, volatile impurity analysis | Capillary column, FID or MS detector |

Future Perspectives in Research on Methyl 2 3 Bromo 5 Ethynylphenoxy Acetate

Emerging Synthetic Strategies and Sustainable Methodologies

The synthesis of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate and its derivatives is ripe for innovation through the adoption of modern synthetic technologies that prioritize efficiency, safety, and sustainability.

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation. researchgate.net The synthesis of the phenoxyacetate (B1228835) core, typically achieved via a Williamson ether synthesis, and the subsequent introduction of the ethynyl (B1212043) group via Sonogashira coupling are both highly amenable to flow chemistry. A potential flow setup could involve pumping a stream of the precursor phenol (B47542) and an alkylating agent through a heated reactor coil, followed by an in-line purification, and then introducing the purified intermediate into a second flow module containing a packed-bed palladium catalyst for the cross-coupling reaction. researchgate.netresearchgate.net This approach would minimize handling of intermediates and allow for safer, more scalable production.

Sustainable Methodologies: Green chemistry principles are increasingly guiding synthetic route design. For the Sonogashira coupling step, research is focused on developing sustainable protocols that minimize waste and avoid toxic reagents. acs.orgacs.org This includes using heterogeneous palladium catalysts on solid supports, which can be easily recovered and reused, and employing greener solvent systems like acetonitrile (B52724)/water azeotropes instead of traditional solvents like DMF or NMP. acs.orgacs.orgdigitellinc.com Furthermore, copper-free Sonogashira protocols are gaining traction to avoid the environmental and purification issues associated with copper co-catalysts. kaust.edu.saresearchgate.net

Mechanochemistry: Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional methods. illinois.edubirmingham.ac.uknih.gov The etherification step to form the phenoxyacetate linkage is a prime candidate for mechanochemical activation. acs.org This solid-state approach could reduce waste, energy consumption, and reaction times compared to solution-phase synthesis, aligning with the goals of sustainable manufacturing. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Key Reactions

| Reaction Step | Conventional Method | Emerging Strategy | Key Advantages of Emerging Strategy |

|---|---|---|---|

| Ether Synthesis | Williamson ether synthesis in DMF/acetone with K₂CO₃ | Mechanochemistry (Ball Milling) | Solvent-free, reduced waste, potentially faster reaction rates. researchgate.net |

| C-C Coupling | Pd/Cu-catalyzed Sonogashira coupling in organic solvents (e.g., DMF, THF) | Flow Chemistry with heterogeneous Pd catalyst | Improved safety and scalability, precise control over reaction parameters, easy catalyst recovery. researchgate.net |

| C-C Coupling | Standard Sonogashira with homogeneous catalysts and copper co-catalyst | Sustainable Sonogashira (e.g., in water/acetonitrile, copper-free) | Reduced toxicity, simplified purification, catalyst reusability, lower environmental impact. acs.orgacs.org |

Potential in Advanced Materials Science Applications

The bromo and ethynyl functional groups of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate make it an excellent precursor for a variety of advanced materials.

Functional Polymers: The terminal alkyne group allows the molecule to act as a monomer in polymerization reactions. Rhodium-catalyzed polymerization of substituted acetylenes is a well-established method for creating conjugated polymers with interesting optoelectronic and physical properties. mdpi.com Polymers derived from Methyl 2-(3-bromo-5-ethynylphenoxy)acetate could possess unique characteristics due to the presence of the phenoxyacetate side chain, which could influence solubility, processability, and intermolecular interactions. nih.gov The resulting polyacetylene backbone would be highly conjugated, suggesting potential applications in "plastic electronics" as organic semiconductors or luminescent materials. mdpi.com

Precursors for Graphene Nanoribbons (GNRs): On-surface synthesis has emerged as a powerful bottom-up approach to create atomically precise graphene nanoribbons. uu.nl This process often involves depositing molecular precursors onto a metal surface (e.g., Au(111), Ag(111), Cu(111)), followed by thermal annealing. The process typically involves two key steps: an initial polymerization via dehalogenative (Ullmann) coupling, followed by intramolecular cyclodehydrogenation to form the final GNR.

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is a promising precursor for this application. The bromine atom can facilitate the initial on-surface Ullmann coupling to form polymer chains, while the ethynyl group can participate in subsequent cyclization and planarization steps to form the extended graphene lattice. technologypublisher.comresearchgate.netnih.gov The structure of the precursor molecule dictates the final structure, and thus the electronic properties, of the GNR. uu.nlmdpi.com

Table 2: Potential Material Applications and Relevant Functional Groups

| Application Area | Key Functional Group(s) | Resulting Material | Potential Properties/Uses |

|---|---|---|---|

| Functional Polymers | Ethynyl (-C≡CH) | Substituted Polyacetylenes | Conjugated backbone, tunable solubility, optoelectronic devices. mdpi.commdpi.com |

| Graphene Nanoribbons | Bromo (-Br) and Ethynyl (-C≡CH) | Atomically Precise GNRs | Tunable band gap, semiconducting properties, next-generation nanoelectronics. uu.nltechnologypublisher.com |

Integration into Automated Synthesis Platforms

The increasing complexity of molecular design necessitates high-throughput methods for synthesis and screening. Automated synthesis platforms, which combine robotics, flow chemistry, and computational control, are revolutionizing chemical research. drugtargetreview.comnih.gov

Methyl 2-(3-bromo-5-ethynylphenoxy)acetate is an ideal candidate for inclusion in such platforms. Its synthesis is modular, involving distinct and well-understood reaction steps (e.g., etherification, cross-coupling). An automated platform could be programmed to synthesize a library of analogues by systematically varying the starting phenol and terminal alkyne components using pre-packaged reagent cartridges. sigmaaldrich.comchemistryworld.com This would enable the rapid generation of a diverse set of compounds for screening in materials science or drug discovery. acs.orgacs.org For example, an automated system could perform hundreds of parallel Sonogashira or Negishi coupling reactions in micro-droplets or small-volume reactors, drastically accelerating the discovery of new functional molecules. acs.orgrsc.orgrsc.org

Computational Design of Novel Derivatives with Predicted Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental efforts. nih.gov

Predicting Reactivity: For Methyl 2-(3-bromo-5-ethynylphenoxy)acetate, DFT calculations can be used to model the reactivity of its functional groups. For instance, calculations can predict the activation energies for alkyne polymerization or the stability of intermediates in on-surface GNR synthesis. researchgate.netnih.gov Understanding the electronic effects of the bromo and acetate (B1210297) substituents on the reactivity of the alkyne is crucial for designing controlled polymerization processes. nih.govrsc.org Similarly, DFT can model the C-Br bond dissociation energy, which is critical for predicting the success of on-surface Ullmann coupling. rsc.org

Designing Novel Derivatives: The true power of computational design lies in its ability to predict the properties of hypothetical molecules before they are synthesized. nih.govresearchgate.net By starting with the core structure of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate, researchers can computationally design a virtual library of derivatives with different substituents. Machine learning models can then be trained to predict the properties of the corresponding polymers, such as their band gap, solubility, or thermal stability, based on the monomer structure. arxiv.orgnih.govbohrium.com This in silico screening approach allows chemists to prioritize the synthesis of only the most promising candidates, saving significant time and resources. researchgate.net

Table 3: Application of Computational Methods in Future Research

| Computational Tool | Application | Predicted Property / Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Activation energies, transition state geometries, intermediate stabilities for polymerization and on-surface synthesis. nih.gov |

| DFT / Ab Initio MD | Reactivity Prediction | Bond dissociation energies (C-Br), electrophilicity/nucleophilicity of the alkyne, reaction thermodynamics. nih.govresearchgate.net |

| Machine Learning / QSPR | Virtual Screening of Derivatives | Predicted polymer properties (e.g., band gap, density, glass transition temperature) based on monomer structure. arxiv.orgnih.gov |

| Molecular Dynamics (MD) | Material Property Simulation | Polymer chain conformation, packing in solid state, solvent interactions. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-(3-bromo-5-ethynylphenoxy)acetate, and what critical reaction conditions must be optimized?

- Methodology : The synthesis typically involves multi-step reactions. A key intermediate is 3-bromo-5-ethynylphenol, which undergoes nucleophilic substitution with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF or acetone. Temperature control (60–80°C) and anhydrous conditions are critical to avoid hydrolysis of the ester group. Purification often involves column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Data Considerations : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm product identity using (e.g., δ 3.75 ppm for methyl ester, δ 2.5–3.0 ppm for ethynyl protons) .

Q. How can researchers characterize the purity and structural integrity of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate?

- Analytical Techniques :

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%).

- Spectroscopy :

- IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and ethynyl (C≡C stretch at ~2100 cm⁻¹).

- NMR : should show peaks at δ 170–175 ppm (ester carbonyl) and δ 75–85 ppm (sp-hybridized carbons).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 297.98 (calculated for C₁₁H₉BrO₃⁺) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions (e.g., alkyne dimerization) during the synthesis of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate?

- Experimental Design :

- Use a copper(I) catalyst (e.g., CuI, 5 mol%) to stabilize the ethynyl group and suppress Glaser coupling.

- Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the alkyne.

- Optimize solvent polarity: Less polar solvents (e.g., THF) reduce dimerization rates compared to DMF .

Q. How can computational methods (e.g., DFT) predict the reactivity of Methyl 2-(3-bromo-5-ethynylphenoxy)acetate in cross-coupling reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO). The ethynyl group’s high HOMO energy suggests susceptibility to electrophilic attack, while the bromine atom facilitates Suzuki-Miyaura coupling.

- Simulate transition states for Sonogashira coupling to identify optimal catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in Methyl 2-(3-bromo-5-ethynylphenoxy)acetate derivatives?

- Advanced Crystallography :

- Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Key parameters: space group , Z = 4, R-factor < 0.05.

- Address disorder in the ethynyl group by applying anisotropic displacement parameters and twin refinement if necessary .

- Case Study : A derivative, Methyl 2-(3-bromo-5-(phenylethynyl)phenoxy)acetate, showed torsional strain (C-O-C angle = 118.5°), confirmed via SC-XRD. This data informed steric hindrance effects in subsequent reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.